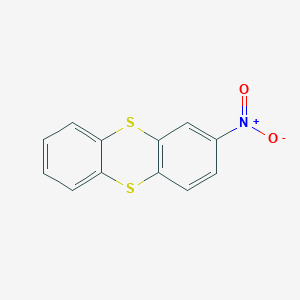![molecular formula C13H17NO4 B14375727 N-[1-(3,4-Dimethoxyphenyl)-1-oxopropan-2-yl]acetamide CAS No. 90253-96-6](/img/structure/B14375727.png)
N-[1-(3,4-Dimethoxyphenyl)-1-oxopropan-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3,4-Dimethoxyphenyl)-1-oxopropan-2-yl]acetamide is a chemical compound known for its diverse applications in scientific research It is characterized by the presence of a 3,4-dimethoxyphenyl group attached to an acetamide moiety through a propan-2-yl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-Dimethoxyphenyl)-1-oxopropan-2-yl]acetamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable amine, followed by acylation. One common method involves the use of 3,4-dimethoxybenzaldehyde and 2-amino-1-propanol in the presence of an acid catalyst to form the intermediate, which is then acylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process typically includes steps such as mixing, heating, and purification through crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(3,4-Dimethoxyphenyl)-1-oxopropan-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
N-[1-(3,4-Dimethoxyphenyl)-1-oxopropan-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-[1-(3,4-Dimethoxyphenyl)-1-oxopropan-2-yl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it acts as a selective antagonist of the P2X7 purinergic receptor, inhibiting the release of pro-inflammatory cytokines and reducing pain and inflammation . The compound’s effects are mediated through the modulation of calcium flux and the inhibition of pore formation in cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different biological activities.
N-(3,4-Dimethoxyphenyl)acetamide: Shares the 3,4-dimethoxyphenyl group but differs in the acetamide linkage.
Uniqueness
N-[1-(3,4-Dimethoxyphenyl)-1-oxopropan-2-yl]acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its selective antagonism of the P2X7 receptor sets it apart from other similar compounds, making it a valuable tool in research focused on inflammation and pain management .
Eigenschaften
CAS-Nummer |
90253-96-6 |
|---|---|
Molekularformel |
C13H17NO4 |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
N-[1-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]acetamide |
InChI |
InChI=1S/C13H17NO4/c1-8(14-9(2)15)13(16)10-5-6-11(17-3)12(7-10)18-4/h5-8H,1-4H3,(H,14,15) |
InChI-Schlüssel |
ANIQYALSGJCAHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC(=C(C=C1)OC)OC)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


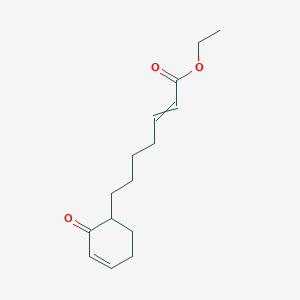

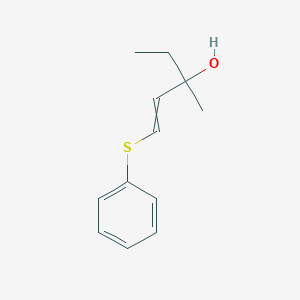
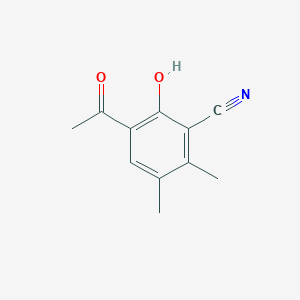
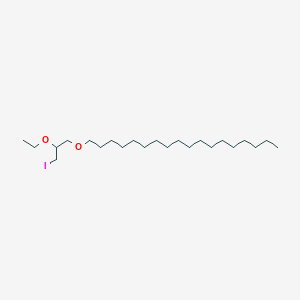
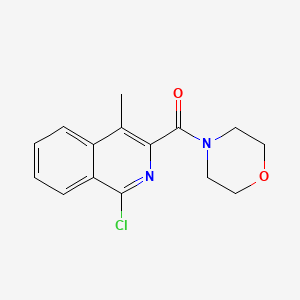
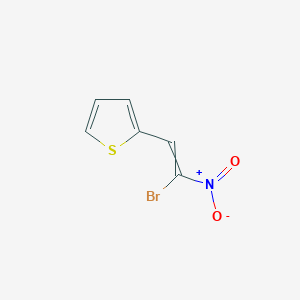


![10-Bromo-10-tert-butyldispiro[2.0.5~4~.1~3~]decane](/img/structure/B14375671.png)

